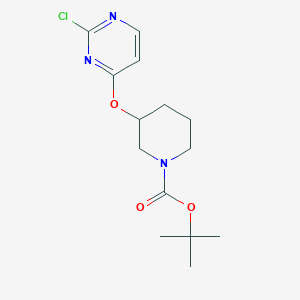

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H20ClN3O3 |

|---|---|

Molecular Weight |

313.78 g/mol |

IUPAC Name |

tert-butyl 3-(2-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O3/c1-14(2,3)21-13(19)18-8-4-5-10(9-18)20-11-6-7-16-12(15)17-11/h6-7,10H,4-5,8-9H2,1-3H3 |

InChI Key |

MWXGBSNJULXWJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Chloropyrimidin-4-ol Intermediate

The initial step involves synthesizing 2-chloropyrimidin-4-ol, which acts as the electrophilic aromatic component. This is generally achieved by chlorination of pyrimidine derivatives, often via chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions.

Formation of the Pyrimidine-Oxy Linkage

- The 2-chloropyrimidin-4-ol reacts with a suitable nucleophile, such as a protected piperidine derivative bearing a hydroxyl or amino group.

- SNAr reaction conditions involve heating in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

- Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate deprotonation of the hydroxyl group, enhancing nucleophilicity.

2-chloropyrimidin-4-ol + tert-butyl 4-methylsulfonyloxypiperidine in NMP, K₂CO₃, 100°C, under nitrogen.

This step yields the pyrimidine-oxy-piperidine intermediate with high regioselectivity.

Introduction of the tert-Butyl Carbamate Group

- The piperidine nitrogen is protected with a tert-butyl carbamate (Boc) group to prevent undesired reactions during subsequent steps.

- This is achieved by treating the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA).

Final Coupling to Form the Target Compound

- The protected intermediate undergoes a final coupling step with a chlorinated piperidine-1-carboxylate derivative.

- The reaction conditions involve heating in a polar aprotic solvent with a base (e.g., potassium carbonate) to promote nucleophilic attack on the carbonyl carbon, forming the carbamate linkage.

- Purification is achieved via column chromatography or recrystallization.

Reaction Data and Yields

| Step | Reaction Conditions | Reagents | Yield | Notes |

|---|---|---|---|---|

| 1. Chlorination | POCl₃, reflux | Pyrimidine | ~85% | Selective chlorination at 4-position |

| 2. SNAr coupling | 100°C, NMP, K₂CO₃ | 2-chloropyrimidin-4-ol + protected piperidine | ~90% | Regioselective substitution |

| 3. Boc protection | Boc₂O, TEA | Piperidine | ~95% | Protects nitrogen during coupling |

| 4. Final coupling | 80°C, DMF, K₂CO₃ | Intermediate + chlorinated piperidine-1-carboxylate | 95% | High yield, final product |

Key Considerations & Optimization

- Choice of solvent: NMP and DMF are preferred for SNAr reactions due to their high polarity and ability to stabilize charged intermediates.

- Base selection: Potassium carbonate is commonly used; however, stronger bases like sodium hydride can improve reaction rates.

- Temperature control: Elevated temperatures (~100°C) facilitate nucleophilic substitution on aromatic chlorides.

- Protection/deprotection strategies: Boc protection ensures selectivity and prevents side reactions on the piperidine nitrogen.

Data Tables Summarizing Synthesis Parameters

| Parameter | Value | Reference/Source |

|---|---|---|

| Reaction temperature | 100°C – 105°C | Patent WO2012170976A2 |

| Solvent | NMP, DMF | Patent WO2012170976A2 |

| Base | K₂CO₃ | Patent WO2012170976A2 |

| Yield of key step | 90-95% | Patent WO2012170976A2 |

| Final yield | ~95% | Patent WO2012170976A2 |

Research Findings & Observations

- The SNAr reaction on chloropyrimidines is highly regioselective under optimized conditions, favoring substitution at the 4-position.

- The Boc protection step is crucial for preventing unwanted reactions on the piperidine nitrogen, especially during coupling with electrophilic intermediates.

- The overall synthesis is efficient, with yields exceeding 85% in critical steps, making it suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloropyrimidin-4-yl group undergoes nucleophilic substitution, forming ether linkages with nucleophiles such as alcohols. This reaction is facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in solvents such as dichloromethane or acetonitrile. For example:

This step is central to synthesizing the compound and highlights its utility as a building block in organic synthesis.

Hydrolysis of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is labile under acidic or basic conditions, releasing the amine upon hydrolysis. For instance, treatment with aqueous HCl or NaOH yields the corresponding piperidine amine, a common intermediate in drug discovery.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | HCl, NaOH | Aqueous, heat | Release of piperidine amine |

| Nucleophilic Substitution | NaOH, K₂CO₃ | Dichloromethane, rt | Ether formation |

Reactivity of the Chloropyrimidine Moiety

The chloropyrimidine group enables further functionalization through electrophilic aromatic substitution or alkylation . For example, the chlorine atom can be replaced by nucleophiles (e.g., azides, amines) under appropriate conditions, expanding its chemical versatility.

Comparison with Structural Analogues

Structural variations in chloropyrimidine substitution position significantly influence reactivity:

Biological Relevance

While not directly addressed in the query, the compound’s reactivity profile makes it a candidate for drug design. The chloropyrimidine moiety’s ability to undergo substitution aligns with strategies for modulating enzyme activity or receptor binding in pharmacological studies.

Stability and Handling

The compound is stable under standard laboratory conditions but requires inert atmospheres (e.g., nitrogen) during synthesis to avoid degradation. Its reactive functional groups necessitate careful handling and storage at 2–8°C .

Scientific Research Applications

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is widely used in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key properties, highlighting differences in substituents, heterocyclic systems, and physicochemical characteristics:

Key Structural and Functional Differences:

Heterocyclic Core: The target compound and its pyrimidine analogs (e.g., ) feature a pyrimidine ring, which is more electron-deficient than pyridine (as in ) or pyrazine (as in ). This influences reactivity in nucleophilic aromatic substitution or metal-catalyzed coupling reactions.

Substituent Position and Steric Effects: The 3-position substitution on piperidine in the target compound may confer different conformational preferences compared to 4-substituted analogs (e.g., ).

Physicochemical Properties: The light yellow solid state of tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate contrasts with the unreported physical state of the target compound, suggesting differences in crystallinity or stability. The Boc group in all compounds enhances solubility in organic solvents, facilitating purification.

Safety and Handling: The 4-amino-pyridine derivative requires stringent protective measures (respiratory, hand, and eye protection), whereas safety data for the target compound remain uncharacterized in the provided evidence.

Limitations and Data Gaps

- Biological Activity: No direct studies on the target compound’s pharmacological properties are cited; inferences are drawn from structural analogs.

- Safety Profile : Hazard classification and exposure limits for the target compound require further investigation.

Biological Activity

tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound with significant biological activity, primarily noted for its potential applications in medicinal chemistry. This article explores its biological properties, mechanism of action, and relevant research findings.

- Molecular Formula : C14H20ClN3O3

- Molecular Weight : 313.78 g/mol

- IUPAC Name : tert-butyl 3-(2-chloropyrimidin-4-yl)oxypiperidine-1-carboxylate

- Structure :

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways. The compound has been shown to act as an inhibitor in enzymatic reactions, which is crucial for its application in drug development.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : It has been implicated in the inhibition of certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound shows affinity towards various receptors, which may be leveraged for therapeutic purposes.

- Antiproliferative Effects : Preliminary studies suggest that it may inhibit cell proliferation, particularly in cancer cell lines.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

Comparative Analysis with Similar Compounds

The compound's activity can be compared with other similar piperidine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| tert-Butyl 4-(2-chloropyrimidin-4-yl)piperidine-1-carboxylate | Moderate enzyme inhibition | Different substitution pattern |

| tert-Butyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate | Lower receptor affinity | Lacks chlorinated substituent |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl piperidine derivatives and 2-chloropyrimidin-4-ol. Key steps include:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during coupling reactions .

- Optimization : Reaction temperature (e.g., 20–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., K₂CO₃ or DBU) significantly impact yield. For example, polar aprotic solvents enhance nucleophilicity of the oxygen in pyrimidin-4-ol .

- Validation : Monitor intermediates via TLC or LC-MS to confirm stepwise progress.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the Boc group (e.g., singlet at ~1.4 ppm for tert-butyl) and pyrimidine ring protons (downfield shifts due to electronegative chlorine) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or UPLC-MS to detect impurities (<1% threshold for pharmaceutical intermediates) .

- Elemental Analysis : Confirm molecular formula (C₁₄H₂₀ClN₃O₃) via high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if airborne particulates form during weighing .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

- Emergency Measures : Immediate rinsing with water for eye/skin contact and use of ethanol for spill neutralization .

Advanced Research Questions

Q. How does the chloropyrimidine moiety influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The 2-chloro group on pyrimidine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed amination with arylboronic acids requires careful ligand selection (e.g., XPhos) to avoid Boc group cleavage .

- Experimental Design : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dba)₂) and bases (Cs₂CO₃ vs. K₃PO₄) in anhydrous toluene at 100°C. Monitor reaction progress via F NMR if fluorinated reagents are used .

Q. How can researchers resolve contradictions in reported toxicity or stability data?

- Methodological Answer :

- Data Comparison : Cross-reference toxicity studies (e.g., LD₅₀ values) from multiple sources (e.g., PubChem, SDS sheets). If discrepancies exist, evaluate test models (e.g., in vitro vs. in vivo) and exposure durations .

- Stability Studies : Conduct accelerated degradation tests under varied pH (2–12), temperature (40–60°C), and humidity (75% RH). Use LC-MS to identify degradation products (e.g., Boc deprotection or hydrolysis of the pyrimidine ring) .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., DMSO:PBS 1:9) to enhance solubility while minimizing hydrolysis. Lyophilization with cryoprotectants (trehalose) can improve shelf life .

- Kinetic Analysis : Perform UV-Vis spectroscopy at 280 nm to track degradation rates. Adjust buffer ionic strength (e.g., 0.1 M phosphate) to stabilize the Boc group .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR or BTK), leveraging the pyrimidine scaffold’s affinity for ATP-binding pockets. Validate with molecular dynamics (MD) simulations to assess binding stability .

- ADMET Prediction : Tools like SwissADME estimate logP (≈2.5) and bioavailability, guiding lead optimization for reduced hepatic clearance .

Q. What advanced purification techniques address challenges in isolating this compound from byproducts?

- Methodological Answer :

- Chromatography : Use reverse-phase flash chromatography (C18 column, MeCN:H₂O gradient) to separate polar impurities. For enantiomeric purity, chiral HPLC with cellulose-based columns is recommended .

- Crystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) via phase diagrams. Seed crystals can enhance crystal lattice formation for high-purity yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.